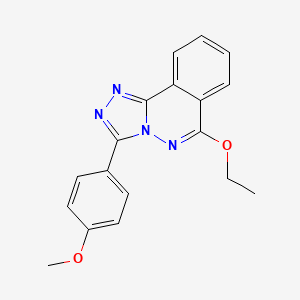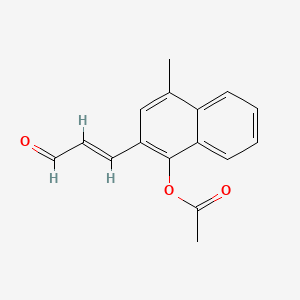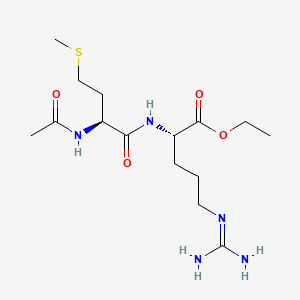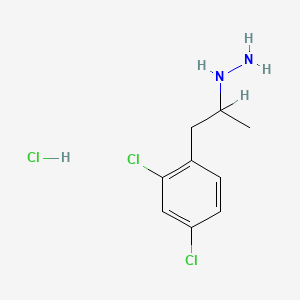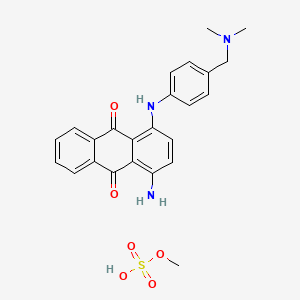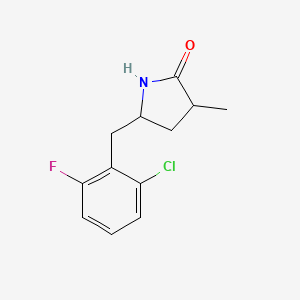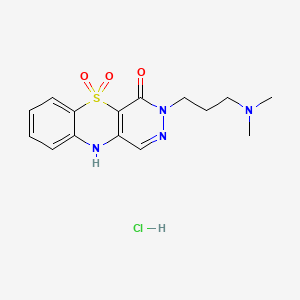
3H-Pyridazino(4,5-b)(1,4)benzothiazin-4(10H)-one, 3-(3-(dimethylamino)propyl)-, 5,5-dioxide, monohydrochloride, hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3H-Pyridazino(4,5-b)(1,4)benzothiazin-4(10H)-one, 3-(3-(dimethylamino)propyl)-, 5,5-dioxide, monohydrochloride, hydrate” is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures containing at least one atom other than carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “3H-Pyridazino(4,5-b)(1,4)benzothiazin-4(10H)-one, 3-(3-(dimethylamino)propyl)-, 5,5-dioxide, monohydrochloride, hydrate” typically involves multiple steps, including the formation of the heterocyclic ring and subsequent functionalization. Common reagents used in the synthesis may include dimethylamine, propyl groups, and various oxidizing agents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include purification steps such as crystallization or chromatography to isolate the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: The addition of hydrogen or removal of oxygen.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, solvents, and pH levels to optimize the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of the compound, while reduction may produce a more reduced form.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound may be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology
In biology, the compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties. Researchers may investigate its interactions with biological molecules and its effects on cellular processes.
Medicine
In medicine, this compound may be explored for its therapeutic potential. It could be a candidate for drug development, particularly if it shows promising activity against specific diseases or conditions.
Industry
In industry, the compound may be used in the production of specialty chemicals or materials. Its unique properties could make it valuable in applications such as coatings, adhesives, or electronic materials.
Wirkmechanismus
The mechanism by which this compound exerts its effects involves its interaction with molecular targets and pathways. For example, it may bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism would depend on the specific application and the nature of the compound’s interactions with its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds may include other heterocyclic compounds with analogous structures, such as:
- Pyridazine derivatives
- Benzothiazine derivatives
- Other heterocyclic compounds with similar functional groups
Uniqueness
What sets “3H-Pyridazino(4,5-b)(1,4)benzothiazin-4(10H)-one, 3-(3-(dimethylamino)propyl)-, 5,5-dioxide, monohydrochloride, hydrate” apart is its specific combination of functional groups and ring structure. This unique arrangement may confer distinct chemical and biological properties, making it valuable for specific applications.
Eigenschaften
CAS-Nummer |
157023-84-2 |
|---|---|
Molekularformel |
C15H19ClN4O3S |
Molekulargewicht |
370.9 g/mol |
IUPAC-Name |
3-[3-(dimethylamino)propyl]-5,5-dioxo-10H-pyridazino[4,5-b][1,4]benzothiazin-4-one;hydrochloride |
InChI |
InChI=1S/C15H18N4O3S.ClH/c1-18(2)8-5-9-19-15(20)14-12(10-16-19)17-11-6-3-4-7-13(11)23(14,21)22;/h3-4,6-7,10,17H,5,8-9H2,1-2H3;1H |
InChI-Schlüssel |
POHWGRNEVSRHJY-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCCN1C(=O)C2=C(C=N1)NC3=CC=CC=C3S2(=O)=O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




